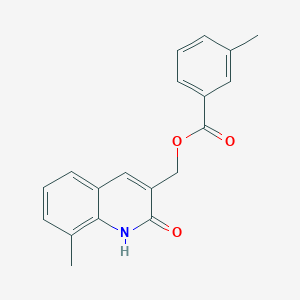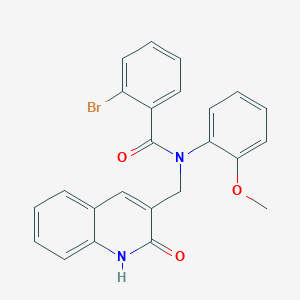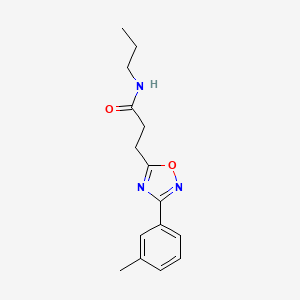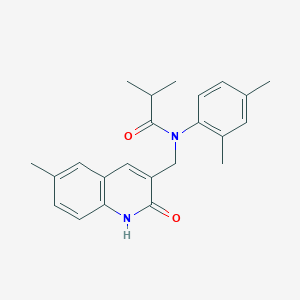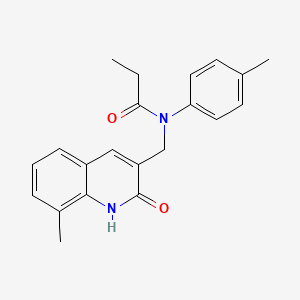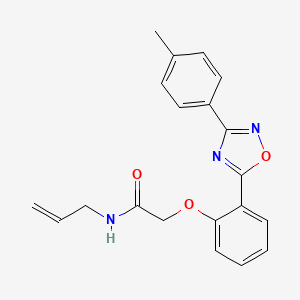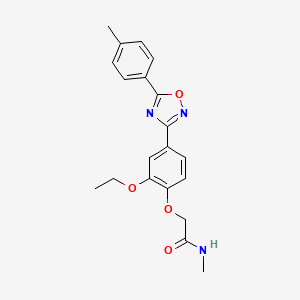
3-(4-(N-ethylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(N-ethylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(4-(N-ethylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Moreover, 3-(4-(N-ethylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A can modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
3-(4-(N-ethylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A has been shown to have various biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and decrease oxidative stress in the brain. Additionally, it has been found to enhance cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(4-(N-ethylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A is its relatively simple synthesis method, which makes it accessible for researchers. Moreover, it has been found to have low toxicity and high bioavailability, which are desirable properties for a potential therapeutic agent. However, one of the limitations of 3-(4-(N-ethylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A is its limited solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the research on 3-(4-(N-ethylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A. One of the potential areas of application is in the treatment of cancer, where it can be used as a chemotherapeutic agent. Moreover, its anti-inflammatory and neuroprotective properties make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to understand the mechanism of action of 3-(4-(N-ethylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A and its potential interactions with other drugs.
Conclusion:
In conclusion, 3-(4-(N-ethylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A is a novel small molecule that has shown promising potential for therapeutic applications in various fields. Its relatively simple synthesis method, low toxicity, and high bioavailability make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential interactions with other drugs.
Synthesis Methods
3-(4-(N-ethylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 4-nitrobenzenesulfonamide with ethylamine, followed by the reduction of the nitro group to an amine group. The resulting compound is then reacted with 3-bromomethylpyridine, and the final product is obtained after purification.
Scientific Research Applications
3-(4-(N-ethylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A has been investigated for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. Studies have shown that 3-(4-(N-ethylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A can inhibit the growth of cancer cells and promote apoptosis. Moreover, it has been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 3-(4-(N-ethylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
3-[4-(ethylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-2-20-24(22,23)16-8-5-14(6-9-16)7-10-17(21)19-13-15-4-3-11-18-12-15/h3-6,8-9,11-12,20H,2,7,10,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYLNCILBGJIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204154 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



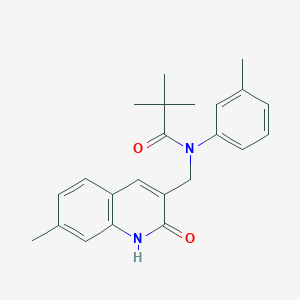
![N-[(4-chlorophenyl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686606.png)
